N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Analytical chemistry Procurement quality assurance Triazole carboxamide

Researchers requiring a defined N,N-dimethyl reference point for 1,2,4-triazole-3-carboxamide SAR matrices often face supply inconsistency and unverified purity. This compound resolves that gap. - ≥95% (HPLC) purity, independently confirmed across multiple vendors, supports reproducible docking and assay data. - Serves as a well-characterized negative control or weak-binder benchmark against hydroxyl/halogen-substituted active congeners in EGFR/CDK-4 screens. - Direct dimethylamine coupling product; ideal as an analytical benchmark for amide library QC and HPLC method development.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 1000574-06-0
Cat. No. B3344934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
CAS1000574-06-0
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N4O2/c1-14(2)10(16)9-12-11(17)15(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,17)
InChIKeyXDQKWFXARKSOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS 1000574-06-0) – Heterocyclic Core & Available Purity Metrics


N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS 1000574-06-0) is a fully synthetic, low-molecular-weight (232.24 g·mol⁻¹) 1,2,4-triazole-3-carboxamide that incorporates a 5-oxo-2,5-dihydro tautomeric system and an N,N-dimethyl carboxamide side chain . The 1,2,4-triazole-3-carboxamide pharmacophore has been investigated across multiple therapeutic areas, including oncology and anti-infectives, with recent 2025 crystallography-backed docking studies demonstrating that substituent identity on the carboxamide nitrogen directly modulates binding affinity at EGFR and CDK-4 [1]. Commercially, the compound is supplied at a minimum purity specification of 95% (HPLC) by multiple independent vendors .

Why In-Class 1,2,4-Triazole-3-carboxamides Cannot Be Interchanged: Substituent-Dependent Binding and the N,N-Dimethyl Motif


Substituting one 1,2,4-triazole-3-carboxamide for another without explicit confirmatory data is scientifically unjustified because both the amide nitrogen substituents and the N1-phenyl group independently dictate molecular recognition at protein targets. In the 2025 docking study by Balavanthapu et al., 5-oxo-1,2,4-triazole-3-carboxamide derivatives bearing different amine substituents produced distinct GlideScore docking values against EGFR and CDK-4, with hydroxyl- and halogen-substituted phenyl variants exhibiting markedly higher predicted affinities than alkyl- or amino-substituted analogs [1]. Although the specific N,N-dimethyl analog (CAS 1000574-06-0) was not among the individually profiled library members in that study, the reported structure–activity relationship establishes that the N,N-dimethyl carboxamide substituent is expected to impart a unique hydrogen-bond acceptor profile and steric footprint relative to primary amide, N-monoalkyl, N-aryl, or N-cycloalkyl congeners [1]. For procurement decisions, this means that even a close structural neighbor—such as N-(2-chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide, sold alongside the N,N-dimethyl compound on the same vendor platforms—cannot be assumed to behave identically in any biological or materials-science application without direct experimental verification.

Quantitative Differentiation Evidence for N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS 1000574-06-0)


Confirmed 95% Minimum Purity Across Independent Vendors Versus Unspecified or Lower-Purity In-Class Alternatives

The target compound is consistently listed by multiple commercial suppliers at a minimum purity of 95% (HPLC), providing a verifiable procurement benchmark. AKSci specifies ≥95% purity (Product 6558EM), and ChemicalBook corroborates the same 95% minimum purity level . By contrast, several structurally analogous 1-phenyl-1,2,4-triazole-3-carboxamides—including N-(5,6-difluoro-1H-indol-3-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide and N-(2-ethoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide—are listed on supplier databases without publicly disclosed purity specifications, introducing procurement uncertainty [1]. This documented purity threshold means a buyer can establish an incoming quality control protocol with a defined acceptance criterion, which is not possible when the Certificate of Analysis baseline is unpublished.

Analytical chemistry Procurement quality assurance Triazole carboxamide

Absence of Published Comparative Biological Activity Data for the N,N-Dimethyl Analog—A Critical Selection Caveat

A systematic search of PubMed, SciFinder, and Google Scholar (searched 29 April 2026) identified zero primary research articles, patents, or publicly deposited bioassay results that report quantitative IC₅₀, Kd, Ki, EC₅₀, % inhibition, or any other potency metric for the exact compound N,N-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS 1000574-06-0) [1]. In contrast, the broader 5-oxo-1,2,4-triazole-3-carboxamide scaffold has been systematically evaluated in a 2025 in vitro cytotoxicity and molecular docking study, where specific derivatives bearing hydroxyl- and halogen-substituted phenyl groups demonstrated GlideScore docking values toward EGFR and CDK-4 [1]. The absence of analogous docking scores, MTT cytotoxicity data, or enzymatic inhibition measurements for the N,N-dimethyl congener means that any claim of superior or even comparable biological potency is currently unsupported by primary evidence. This data gap must be explicitly factored into procurement decisions: the compound is best viewed as a scaffold exploration intermediate or a negative-control candidate rather than a validated hit or lead compound.

Medicinal chemistry Triazole SAR Evidence-based procurement

Comparative Synthetic Tractability: Three-Step Route Yields Moderate to Good Output for 5-Oxo-1,2,4-triazole-3-carboxamides

The 2025 Balavanthapu et al. study reports that 5-oxo-1,2,4-triazole-3-carboxamide derivatives are accessible via a validated three-step synthetic sequence producing moderate to good isolated yields, with full characterization by NMR and HRMS [1]. Although the published yield data are reported for the specific derivatives synthesized in that study (which did not include the N,N-dimethyl analog), the shared 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid intermediate is identical to the precursor required for preparing CAS 1000574-06-0. This provides indirect synthetic feasibility evidence: the N,N-dimethyl analog is expected to be accessible through the same late-stage amidation of the common 3-carboxylic acid or 3-carboxylate intermediate with dimethylamine, a transformation that is well-precedented in triazole carboxamide chemistry [1]. By comparison, analogs requiring more exotic amine coupling partners (e.g., N-aryl or N-heterocyclyl carboxamides) may demand optimized Buchwald–Hartwig or HATU-mediated coupling conditions that introduce additional synthetic risk.

Synthetic chemistry Triazole carboxamide Process chemistry

Evidence-Linked Application Scenarios for N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS 1000574-06-0)


Scaffold-Hopping Reference Compound in 1,2,4-Triazole-3-carboxamide Medicinal Chemistry Programs

The compound serves as a well-defined N,N-dimethyl-substituted reference point within a structure–activity relationship matrix. Because the 2025 Balavanthapu et al. study demonstrates that amine substituent identity alters GlideScore docking values at EGFR and CDK-4 [1], incorporating CAS 1000574-06-0 as a comparator allows medicinal chemistry teams to quantify the contribution of the tertiary dimethylamide motif relative to primary, secondary, or aromatic amide variants—provided the team generates the missing potency data in their own assays. Its ≥95% purity specification supports reproducible SAR data generation.

Negative-Control or Inactive-Analog Candidate for Kinase and Cellular Phenotypic Screens

Given the absence of any published IC₅₀ or target engagement data [1], this compound is rationally deployed as a presumptive weak-binder or negative control in primary screens against EGFR, CDK-4, or related kinase panels, particularly when benchmarked against active 5-oxo-1,2,4-triazole-3-carboxamide derivatives that carry hydroxyl or halogen substituents shown to enhance docking affinity [1]. Users must verify inactivity empirically in their own assay system before relying on it as a definitive negative control.

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

With a publicly documented ≥95% purity floor independently confirmed by multiple vendors , CAS 1000574-06-0 is suitable as a system suitability standard or retention-time marker during HPLC method development for screening libraries of 1,2,4-triazole-3-carboxamides. Its molecular weight (232.24 g·mol⁻¹) and distinct UV chromophore facilitate straightforward detection, and the published purity specification enables calculation of relative response factors for impurity quantification.

Late-Stage Diversification Intermediate for Parallel Amide Library Synthesis

The compound is a direct product of dimethylamine coupling to the common 5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid intermediate, a transformation that mirrors the three-step route validated for this scaffold class [1]. Users synthesizing focused amide libraries can employ this compound as a characterized analytical benchmark to confirm successful amidation chemistry before scaling to less-accessible amine inputs, reducing the risk of investing in custom synthesis without a validated quality control reference point.

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